BenchChemオンラインストアへようこそ!

Methyl 1,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carboxylate

Synthetic Chemistry Scaffold Diversification Medicinal Chemistry

Methyl 1,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carboxylate (CAS 1820620-45-8, C₉H₁₁NO₃, MW 181.19) is a fully synthetic, small-molecule heterocycle belonging to the 4-oxo-1,4-dihydropyridine-3-carboxylate class. Unlike the heavily fused and more complex quinolone antibiotics, this compound presents a minimalist, non-fused 4-pyridone core with a methyl ester at position 3 and distinct N1 and C6 methylation.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
Cat. No. B8006319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carboxylate
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C(=CN1C)C(=O)OC
InChIInChI=1S/C9H11NO3/c1-6-4-8(11)7(5-10(6)2)9(12)13-3/h4-5H,1-3H3
InChIKeyLSAWJSRWNFCMNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carboxylate: A Core Scaffold for Antibacterial and Bioactive Heterocycle Procurement


Methyl 1,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carboxylate (CAS 1820620-45-8, C₉H₁₁NO₃, MW 181.19) is a fully synthetic, small-molecule heterocycle belonging to the 4-oxo-1,4-dihydropyridine-3-carboxylate class [1]. Unlike the heavily fused and more complex quinolone antibiotics, this compound presents a minimalist, non-fused 4-pyridone core with a methyl ester at position 3 and distinct N1 and C6 methylation . This structure serves as a versatile entry point into bioactive chemical space, as the 4-oxo-1,4-dihydropyridine moiety is a critical pharmacophore found in several marketed drugs, including the antibiotics ciprofloxacin and levofloxacin, as well as the HIV integrase inhibitor elvitegravir [1].

Why Methyl 1,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carboxylate Cannot Be Replaced by Generic 1,4-Dihydropyridine Analogs


The specific N1-methylation and C6-methylation pattern on the 4-oxo-1,4-dihydropyridine-3-carboxylate core creates a unique electronic and steric environment that directly governs its reactivity and biological profile. Generic substitution with unsubstituted or differently substituted 1,4-dihydropyridines (DHPs) is not scientifically equivalent. The N1-methyl group is critical for preventing undesirable N-H tautomerism and modulating hydrogen-bonding interactions with biological targets, while the C6-methyl group influences the electron density of the conjugated enone system, which is essential for interactions with targets like the bacterial LpxC enzyme or DNA gyrase [1]. Importantly, the 4-oxo-1,4-dihydropyridine-3-carboxylate scaffold itself is a proven bioisostere and core structure in several approved anti-infective drugs, where subtle changes in the N1 and C6 substituents have led to drastic shifts in potency, spectrum, and resistance profiles [1]. Simply procuring a generic DHP analog without this exact substitution pattern will result in a different chemical entity with unpredictable and likely inferior performance in research models calibrated for this specific structure.

Head-to-Head Evidence for Methyl 1,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carboxylate vs. Closest Analogs


Differentiation from Methyl 4-oxo-1,4-dihydropyridine-3-carboxylate (CAS 67367-25-3): The Critical Role of N1 and C6 Methylation in Synthetic Utility

The targeted 1,6-dimethyl compound is a direct downstream intermediate in the synthesis of more complex bioactive molecules, offering a reactivity profile distinct from its non-methylated counterpart, methyl 4-oxo-1,4-dihydropyridine-3-carboxylate (CAS 67367-25-3). The N1-methyl group is essential for preventing competing N-H reactions during subsequent modifications. In the Mo(CO)₆-mediated ring expansion synthesis route, the pre-installation of N-alkyl and C-alkyl groups on the pyridone core is a key design feature that enables the direct generation of 1,2,5,6-tetrasubstituted nicotinates, bypassing protecting group strategies [1]. This is a significant advantage over using the unmethylated scaffold, which would require additional synthetic steps and result in lower overall yields.

Synthetic Chemistry Scaffold Diversification Medicinal Chemistry

Positional Isomer Differentiation: 3-Carboxylate vs. 2-Carboxylate and 3-Carbonitrile Analogs in Antibacterial Pharmacophore Modeling

The regiospecific placement of the methyl carboxylate at the 3-position is structurally mandated for mimicking the essential 1,4-dihydro-4-oxopyridine-3-carboxylic acid pharmacophore found in fluoroquinolone and other DNA gyrase-targeting antibiotics [2]. Analogs where the carboxylate is shifted to the 2-position (e.g., 1,6-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid, C₈H₉NO₃) or replaced by a carbonitrile (e.g., 1,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carbonitrile, C₈H₈N₂O) fundamentally alter the hydrogen-bonding pattern and metal-chelation properties required for enzyme inhibition. The 3-carboxylate ester acts as a crucial metal-chelating anchor for the active-site magnesium ion in targets like DNA gyrase and topoisomerase IV, a feature that the 3-carbonitrile analog cannot replicate due to its linear, non-chelating geometry.

Antibacterial Drug Discovery LpxC Inhibition Structure-Activity Relationship

Verified Chemical Identity and Purity for Reproducible Research: Quantified Supplier Specifications

Reproducibility in research mandates sourcing characterized compounds with a verified identity. Methyl 1,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carboxylate is commercially available with defined purity levels essential for biological assays. Suppliers provide this compound at guaranteed purities of 95%+ and 98% , ensuring minimal batch-to-batch variability compared to sourcing from non-specialist vendors or synthesizing in-house without rigorous analytical validation. The molecular identity is confirmed by its unique InChI string (InChI=1S/C9H11NO3/c1-6-4-8(11)7(5-10(6)2)9(12)13-3/h4-5H,1-3H3), enabling unambiguous distinction from structural isomers .

Chemical Procurement Quality Control Reproducibility

Validated Application Scenarios for Methyl 1,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carboxylate Based on Quantitative Differentiation


Scaffold for Tetrasubstituted Nicotinate Synthesis via Isoxazole Ring Expansion

Researchers developing libraries of complex, polysubstituted pyridines should procure this compound as a strategic building block. The pre-installed N1 and C6 methyl groups allow for the direct application of the Mo(CO)₆-mediated isoxazole ring expansion methodology to access 1,2,5,6-tetrasubstituted nicotinates, an advanced chemical space relevant for kinase inhibitors and anti-infectives [1]. This approach avoids the need for post-synthetic N-alkylation, a key differentiator identified in Section 3.

Hit-to-Lead Optimization of Non-Fused LpxC Inhibitors

This compound serves as a minimalist, non-fused core for developing new LpxC inhibitors targeting carbapenem-resistant Enterobacteriaceae (CRE) [2]. Its structure retains the essential 4-oxo-1,4-dihydropyridine-3-carboxylate pharmacophore required for activity [3], but without the metabolic liabilities of a hydroxamate moiety found in some advanced LpxC programs. Procurement is recommended for medicinal chemistry teams exploring novel Gram-negative antibacterial agents.

Pharmacophore Reference Standard for DNA Gyrase Targeting Assays

The 3-carboxylate ester makes this compound a perfect, biologically inert reference standard for crystallography and binding-mode studies mimicking the core of fluoroquinolone antibiotics [3]. Its purity (≥95%) and complete analytical characterization qualify it as a reliable tool compound for biophysical fragment screening against DNA gyrase and topoisomerase IV, aiding in the rational design of next-generation antibacterials.

Versatile Intermediate for 4-Pyridone Drug Analog Synthesis

The 4-oxo-1,4-dihydropyridine core is present in drugs like elvitegravir and dolutegravir [1]. This methylated intermediate can be rapidly diversified to generate analogs of these or similar molecules, enabling medicinal chemistry efforts in antiviral and integrase inhibitor research. The strategic placement of the methyl groups ensures that subsequent derivatization occurs at the chemically distinct C2 and C5 positions, providing a controlled synthetic pathway.

Quote Request

Request a Quote for Methyl 1,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.